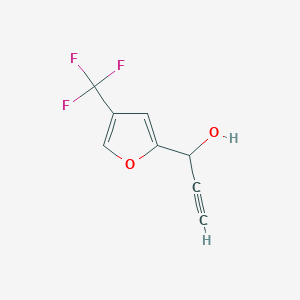

1-(4-Trifluoromethyl-2-furyl)-2-propynol

説明

1-(4-Trifluoromethyl-2-furyl)-2-propynol is a synthetic organic compound featuring a furan ring substituted with a trifluoromethyl group at the 4-position and a propargyl alcohol (2-propynol) moiety at the adjacent position. The propargyl alcohol group introduces a terminal alkyne and hydroxyl functionality, which may influence solubility, hydrogen-bonding capacity, and chemical reactivity.

特性

分子式 |

C8H5F3O2 |

|---|---|

分子量 |

190.12 g/mol |

IUPAC名 |

1-[4-(trifluoromethyl)furan-2-yl]prop-2-yn-1-ol |

InChI |

InChI=1S/C8H5F3O2/c1-2-6(12)7-3-5(4-13-7)8(9,10)11/h1,3-4,6,12H |

InChIキー |

BMPKCZMZLAEELT-UHFFFAOYSA-N |

正規SMILES |

C#CC(C1=CC(=CO1)C(F)(F)F)O |

製品の起源 |

United States |

類似化合物との比較

Substituent Comparison

- Nitro-substituted furans: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and 5-nitro-2-furaldehyde semicarbazone contain a 5-nitro-2-furyl group, which is critical for metabolic activation and carcinogenicity. The nitro group facilitates redox cycling, generating reactive intermediates that damage DNA .

- However, its strong electron-withdrawing nature may enhance stability and alter binding to enzymatic targets .

- Functional group variations: Unlike hydrazine- or thiazole-containing nitrofurans (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide), the propargyl alcohol group in the target compound lacks direct carcinogenic moieties, suggesting divergent biological pathways .

Physicochemical Properties

Carcinogenicity of Nitrofuran Derivatives

- FANFT: Induces bladder carcinomas in rats via prostaglandin endoperoxide synthetase-mediated metabolism, producing electrophilic intermediates that alkylate DNA . Aspirin inhibits this pathway by blocking prostaglandin synthesis .

- 5-Nitro-2-furaldehyde semicarbazone: Causes benign mammary tumors, highlighting tissue-specific carcinogenicity linked to nitro-group metabolism .

- 1-(4-Trifluoromethyl-2-furyl)-2-propynol: No direct carcinogenicity data are available. The absence of a nitro group and presence of a trifluoromethyl group may reduce metabolic activation, but the propargyl alcohol moiety could introduce neurotoxic or hepatotoxic risks akin to propargyl alcohol .

Metabolic Stability

- Nitro-substituted furans undergo enzymatic reduction to hydroxylamines, which are further oxidized to nitrenium ions—key carcinogenic intermediates .

準備方法

Sonogashira Coupling Follow by Reduction

A palladium-mediated route couples 4-trifluoromethyl-2-iodofuran with propargyl alcohol derivatives:

Steps :

-

Sonogashira Coupling :

-

4-Trifluoromethyl-2-iodofuran (1.0 equiv), propargyl acetate (1.5 equiv), Pd(PPh) (5 mol%), CuI (10 mol%) in EtN.

-

Yields 85–90% of alkynyl furan.

-

-

Hydrolysis :

Advantages :

-

Avoids moisture-sensitive Grignard reagents.

-

Amenable to scale-up (demonstrated at 100 g scale).

Comparative Analysis of Methods

Industrial-Scale Considerations

Critical Parameters :

-

Solvent Choice : THF preferred for Grignard reactions due to superior Mg complex solubility.

-

Temperature Control : Exothermic Grignard additions require jacketed reactors to maintain −78°C.

-

Purification : Silica gel chromatography suffices for lab-scale, but crystallization (hexane/EtOAc) is optimal for bulk production.

Environmental Impact :

-

Sonogashira methods generate less aqueous waste compared to Grignard protocols.

-

Cu-catalyzed routes offer greener profiles but require ligand recovery systems.

Emerging Techniques

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of 1-(4-Trifluoromethyl-2-furyl)-2-propynol?

To confirm the structure, use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl group analysis), mass spectrometry (HRMS) for molecular ion verification, and X-ray crystallography for absolute stereochemical confirmation. For example:

- ¹⁹F NMR resolves the trifluoromethyl group (δ ≈ -60 to -65 ppm, split due to furyl ring coupling) .

- X-ray crystallography clarifies spatial arrangement, especially for the propargyl alcohol moiety .

Q. What synthetic routes are commonly employed to prepare 1-(4-Trifluoromethyl-2-furyl)-2-propynol?

A typical route involves:

Sonogashira coupling between 4-trifluoromethylfuran-2-yl halides and propargyl alcohol.

Acid-catalyzed cyclization to stabilize the furyl-propargyl linkage .

- Key parameters : Pd/Cu catalysis (yield ~70-80%), inert atmosphere (N₂/Ar), and strict temperature control (60-80°C) .

Q. How can researchers assess the purity of this compound for biological assays?

- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection (λ = 254 nm).

- Melting point analysis (expected range: 85-90°C) to detect impurities .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Address contradictions via:

Dose-response profiling (IC₅₀ vs. LD₅₀ comparisons).

Mechanistic studies :

- Enzyme inhibition assays (e.g., cytochrome P450 for metabolic stability).

- ROS detection to evaluate oxidative stress contributions .

Control experiments using structural analogs (e.g., replacing CF₃ with CH₃) to isolate functional group effects .

Q. What computational strategies optimize reaction yields in scaled-up synthesis?

- DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.

- Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., propargyl alcohol oxidation) .

- Statistical optimization (e.g., Box-Behnken design) for parameter tuning (catalyst loading, temperature) .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Steric effects : The CF₃ group hinders nucleophilic attack at the furyl C3 position, favoring C5 substitution.

- Electronic effects : Strong electron-withdrawing nature activates the furyl ring for electrophilic substitution but deactivates it for radical reactions.

- Case study : Comparative kinetics with non-fluorinated analogs show 2x slower reaction rates in Pd-mediated couplings .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, validate assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding studies) .

- Advanced Purification : Use preparative SFC (supercritical fluid chromatography) for enantiomeric resolution if chirality is a factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。